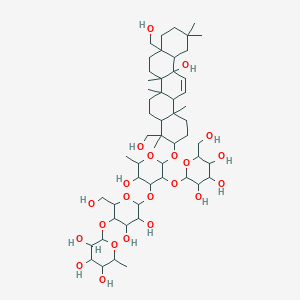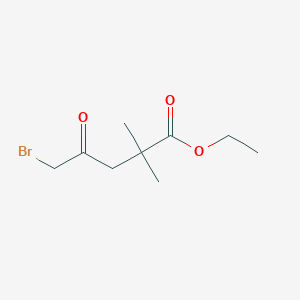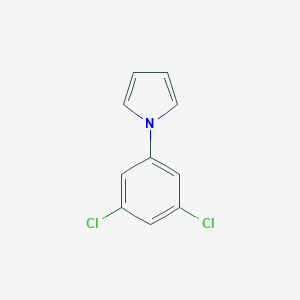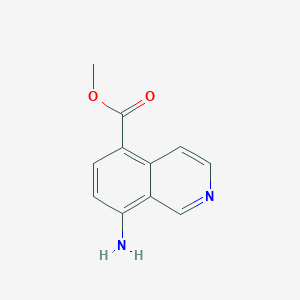
Methyl 8-aminoisoquinoline-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-aminoisoquinoline-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of isoquinoline, a heterocyclic compound that is widely used in the synthesis of various organic compounds. Methyl 8-aminoisoquinoline-5-carboxylate has been studied extensively for its potential use in scientific research, particularly in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of Methyl 8-aminoisoquinoline-5-carboxylate is not fully understood. However, it is believed that this compound interacts with metal ions, particularly zinc ions, to form a complex that emits fluorescence. This property makes it useful as a fluorescent probe for the detection of metal ions in biological systems.
Effets Biochimiques Et Physiologiques
Methyl 8-aminoisoquinoline-5-carboxylate has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, particularly those that are involved in the metabolism of carbohydrates. It has also been shown to have antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 8-aminoisoquinoline-5-carboxylate has several advantages for use in lab experiments. Its fluorescent properties make it useful as a probe for the detection of metal ions in biological systems. However, this compound also has some limitations. It is relatively toxic, and care must be taken when handling it. Additionally, its use in biological systems may be limited due to its potential toxicity.
Orientations Futures
There are several future directions for research on Methyl 8-aminoisoquinoline-5-carboxylate. One area of research is the development of new synthesis methods for this compound that are more efficient and less toxic. Another area of research is the development of new applications for this compound, particularly in the field of biochemistry and physiology. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of diseases.
Méthodes De Synthèse
Methyl 8-aminoisoquinoline-5-carboxylate can be synthesized using several methods. One of the most commonly used methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of isoquinoline with methyl chloroformate and ammonia. The synthesis of Methyl 8-aminoisoquinoline-5-carboxylate requires careful handling of the reactants and the use of appropriate safety precautions due to its potential toxicity.
Applications De Recherche Scientifique
Methyl 8-aminoisoquinoline-5-carboxylate has been extensively studied for its potential use in scientific research. One of the most significant applications of this compound is in the field of biochemistry, where it is used as a fluorescent probe for the detection of metal ions. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
Numéro CAS |
157252-30-7 |
|---|---|
Nom du produit |
Methyl 8-aminoisoquinoline-5-carboxylate |
Formule moléculaire |
C11H10N2O2 |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
methyl 8-aminoisoquinoline-5-carboxylate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-2-3-10(12)9-6-13-5-4-7(8)9/h2-6H,12H2,1H3 |
Clé InChI |
XBMBTQCVDNVDRN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
SMILES canonique |
COC(=O)C1=C2C=CN=CC2=C(C=C1)N |
Synonymes |
5-Isoquinolinecarboxylicacid,8-amino-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



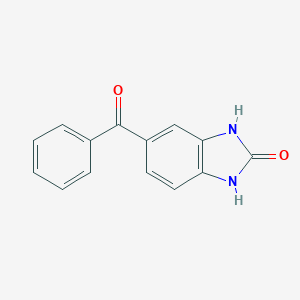
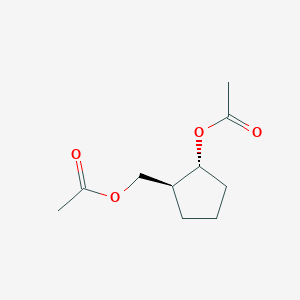
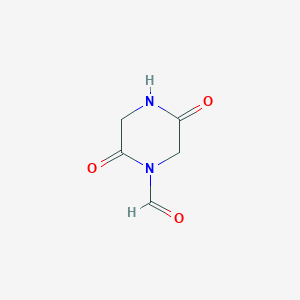
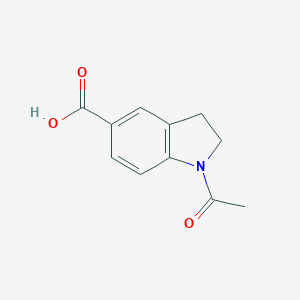
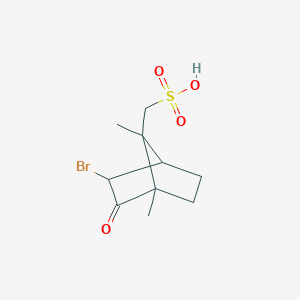
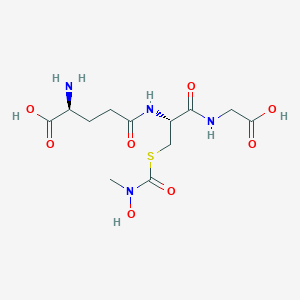
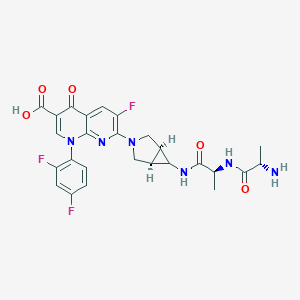
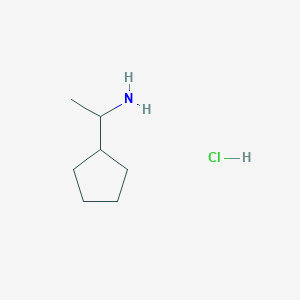
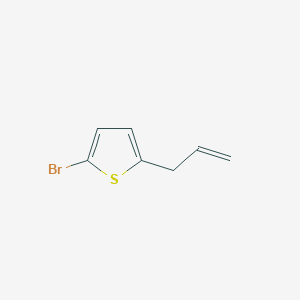
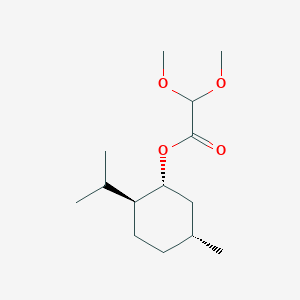
![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
